molecular formula C8H18Cl2N2 B2979400 1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride CAS No. 1258073-94-7

1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride

Cat. No. B2979400
CAS RN: 1258073-94-7
M. Wt: 213.15
InChI Key: XHHNODCPXKALSD-UHFFFAOYSA-N
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Description

1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride, also known as SPD, is a synthetic compound that has been used in scientific research to investigate the role of serotonin receptors in the central nervous system. SPD is a selective 5-HT7 receptor antagonist, which means that it blocks the activity of the serotonin receptor subtype 7.

Scientific Research Applications

Peptide Synthesis

1-Methyl-1,7-diazaspiro[3.5]nonane dihydrochloride and its derivatives have been explored for their potential applications in peptide synthesis. Notably, these compounds have been utilized as dipeptide synthons, which are building blocks for peptides. A study demonstrated the synthesis of a novel class of dipeptide synthons that underwent expected reactions with carboxylic acids and thioacids, proving their utility in peptide synthesis (Suter, Stoykova, Linden, & Heimgartner, 2000).

Radioprotective Agent

Research has also identified certain derivatives of this compound as potential radioprotective agents. A specific quinuclidine derivative was prepared and showed promising radioprotective properties against lethal doses of X-radiation in mice, highlighting a unique application in protecting against radiation-induced damage (Shapiro, Tansy, & Elkin, 1968).

Synthetic Methodology Improvement

Furthermore, the compound has been the subject of studies aimed at improving synthetic methodologies. An improved synthesis of diazaspiro[4.4] nonane, a related compound, from malononitrile, demonstrated higher efficiency and better yield. This advancement is crucial for the cost-effective production of these compounds for various applications (Ji Zhiqin, 2004).

Conformationally Restricted Pseudopeptides

The structural uniqueness of this compound derivatives allows for their use in creating conformationally restricted pseudopeptides. These compounds mimic natural peptide structures and can be utilized in the synthesis of bioactive molecules with potential therapeutic applications (Fernandez et al., 2002).

Pharmaceutical Development

The synthesis and characterization of methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems, which are structurally related to this compound, underscore their importance in pharmaceutical development. These compounds contain protected secondary amines that allow for further functionalization, paving the way for the creation of new pharmaceutical agents (Smith et al., 2016).

properties

IUPAC Name

1-methyl-1,7-diazaspiro[3.5]nonane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-10-7-4-8(10)2-5-9-6-3-8;;/h9H,2-7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHNODCPXKALSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC12CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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